molecular formula C14H19NO5 B6329088 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid CAS No. 2716849-02-2

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid

Cat. No.: B6329088
CAS No.: 2716849-02-2
M. Wt: 281.30 g/mol
InChI Key: GLJIBFIPECEVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH) is 281.12632271 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Amino Acid Protection

The N-tert-butoxycarbonyl (Boc) group is paramount in the field of peptide synthesis, as it serves as a protective group for amino acids, preventing unwanted reactions and racemization during synthesis. The Boc moiety is particularly significant for its stability under catalytic hydrogenation and resistance to nucleophilic and basic attacks, making it an ideal protecting group in the synthesis of multifunctional targets (Heydari et al., 2007). Additionally, Boc-protected amino acids, including Boc-Ser-OH, can be efficiently transformed into their free amine counterparts, which are useful in Merrifield's solid-phase peptide synthesis (Keller et al., 2003).

Synthesis of Neoglycopeptides

Boc-DL-Ser(Ph)-OH and related compounds have been utilized in the synthesis of neoglycopeptides. These peptides serve as mimics of natural glycopeptides, offering significant potential in studying protein-carbohydrate interactions crucial in various biological processes. The chemoselective reaction of reducing sugars with peptides containing N-alkylaminooxy side chains, such as those derived from Boc-Ser-OH, allows for the creation of glycoconjugates structurally akin to natural counterparts (Carrasco et al., 2006).

Green Chemistry Approaches

Boc-DL-Ser(Ph)-OH is also relevant in more environmentally friendly approaches in chemistry. For instance, catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water has been reported, emphasizing the importance of Boc derivatives in achieving high selectivity and purity in chemical reactions without the need for harsh conditions or toxic catalysts (Chankeshwara & Chakraborti, 2006).

Synthesis of Modified Peptides and Heterocyclic Derivatives

The Boc group is instrumental in synthesizing modified peptides and biologically active heterocyclic derivatives. Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, for example, are synthesized using Boc derivatives as intermediates, demonstrating the versatility of Boc-DL-Ser(Ph)-OH in creating a diverse range of biologically relevant molecules (Baburaj & Thambidurai, 2012).

Mechanism of Action

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJIBFIPECEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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